3-Bromo-6-chloro-2-fluoropyridine
Overview
Description
3-Bromo-6-chloro-2-fluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2BrClFN and a molecular weight of 210.43 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
The synthesis of 3-Bromo-6-chloro-2-fluoropyridine typically involves halogenation reactions. One common method includes the reaction of 2-fluoropyridine with bromine and chlorine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at specific temperatures to ensure the selective substitution of hydrogen atoms with bromine and chlorine . Industrial production methods often involve large-scale halogenation processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-Bromo-6-chloro-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for respective transformations . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-6-chloro-2-fluoropyridine is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-fluoropyridine involves its interaction with various molecular targets depending on its application. In organic synthesis, it acts as an electrophile in substitution reactions, facilitating the formation of new chemical bonds . In biological systems, its derivatives may interact with specific enzymes or receptors, influencing biochemical pathways and exhibiting biological activity .
Comparison with Similar Compounds
3-Bromo-6-chloro-2-fluoropyridine can be compared with other halogenated pyridines such as:
- 2-Bromo-3-chloro-5-fluoropyridine
- 4-Bromo-2-chloro-3-fluoropyridine
- 5-Bromo-2-chloro-3-fluoropyridine
These compounds share similar structural features but differ in the position of halogen atoms on the pyridine ring, which can influence their reactivity and applications. The unique combination of bromine, chlorine, and fluorine in this compound makes it particularly useful for specific synthetic routes and applications .
Properties
IUPAC Name |
3-bromo-6-chloro-2-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBRLJKCZACHPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654781 | |
Record name | 3-Bromo-6-chloro-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885952-18-1 | |
Record name | 3-Bromo-6-chloro-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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